molecular formula C11H14ClNO6S2 B2380541 2-{[(4-Chlorophenyl)sulfonyl]amino}-4-(methylsulfonyl)butanoic acid CAS No. 1025058-88-1

2-{[(4-Chlorophenyl)sulfonyl]amino}-4-(methylsulfonyl)butanoic acid

Cat. No.: B2380541
CAS No.: 1025058-88-1
M. Wt: 355.8
InChI Key: XXEGZIFBFGHLFW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-{[(4-Chlorophenyl)sulfonyl]amino}-4-(methylsulfonyl)butanoic acid involves several steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a methylsulfonyl-substituted butanoic acid derivative under controlled conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-{[(4-Chlorophenyl)sulfonyl]amino}-4-(methylsulfonyl)butanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[(4-Chlorophenyl)sulfonyl]amino}-4-(methylsulfonyl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenyl)sulfonyl]amino}-4-(methylsulfonyl)butanoic acid involves its interaction with specific molecular targets. The sulfonyl and chlorophenyl groups are key functional groups that enable the compound to bind to and inhibit certain enzymes or proteins. This binding can disrupt normal cellular processes, leading to the desired biological effects .

Comparison with Similar Compounds

Similar compounds to 2-{[(4-Chlorophenyl)sulfonyl]amino}-4-(methylsulfonyl)butanoic acid include other sulfonamide derivatives and compounds with similar functional groups. For example:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the individual components.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-4-methylsulfonylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO6S2/c1-20(16,17)7-6-10(11(14)15)13-21(18,19)9-4-2-8(12)3-5-9/h2-5,10,13H,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEGZIFBFGHLFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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